1,3-Dicyclopropylpropane-1,3-dione
Overview
Description
1,3-Dicyclopropylpropane-1,3-dione is a useful research compound. Its molecular formula is C9H12O2 and its molecular weight is 152.19 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Chemical Reactions and Compound Formation
Reactivity with Urea
The reactivity of similar compounds like 1-phenylpropane-1,2-dione with urea in acid solution has been explored. These reactions lead to the formation of various compounds, including bicyclic and spiro-compounds, demonstrating the reactivity of such diones in synthesizing complex molecules (Butler, Hussain, & Leitch, 1980).
Interactions with Metal Ions
β-Diketones like 1,3-diphenylpropane-1,3-dione interact with metal ions such as LaIII, EuIII, and YIII. These interactions form complex compounds and have been studied using NMR and luminescence spectroscopy, highlighting their potential in coordination chemistry (Benetollo, Bombieri, Fonda, & Vallarino, 1997).
Role in Photocyclization Reactions
Photocyclization studies of 1,3-diarylpropan-1,3-diones reveal the impact of substituents and halogen atoms on the reaction pathways. These studies contribute to understanding the photochemical behavior of such compounds (Košmrlj & Šket, 2007).
Cycloaddition and Structural Synthesis
Cycloaddition reactions involving cyclic 1,3-diones result in novel structures like spirocyclic dioxanes. These reactions are significant in synthetic chemistry for creating diverse and complex molecular structures (Bingi, Kale, Nanubolu, & Atmakur, 2015).
Potential in Medicinal Chemistry
Isostere for Carboxylic Acid
Cyclopentane-1,3-diones, similar to 1,3-diketones, have been studied as isosteres for the carboxylic acid functional group. This application is significant in drug design, offering an alternative to traditional carboxylic acid groups (Ballatore et al., 2011).
Synthesis of Bioactive Compounds
The synthesis and evaluation of various heterocyclic compounds derived from 1,3-diones demonstrate their potential in producing biologically active molecules. These compounds have been tested for antimicrobial activities, indicating their relevance in pharmaceutical research (Mohareb, Abdo, Ibrahim, & Samir, 2021).
Molecular and Crystallographic Studies
Molecular Structure Analysis
Investigations into the molecular structure and thermal properties of compounds like 1,3-diphenylpropane-1,3-dione provide insights into their stability and behavior under various conditions, essential for material science applications (Wan-yun, 2008).
Crystallography and Tautomerism
Structural studies on aryl-substituted 1,3-diones focus on their tautomerism and conformation in both solid and solution phases. Such research is crucial for understanding the chemical behavior and potential applications of these compounds (Cunningham, Lowe, & Threadgill, 1989).
Mechanism of Action
Mode of Action
It’s known that similar compounds can inhibit key enzymes, leading to significant biochemical changes .
Biochemical Pathways
Related compounds have been shown to inhibit p-hydroxyphenylpyruvatedioxygenase (hppd), an enzyme that breaks down the amino acid tyrosine into components used by plants .
Properties
IUPAC Name |
1,3-dicyclopropylpropane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12O2/c10-8(6-1-2-6)5-9(11)7-3-4-7/h6-7H,1-5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QSEFTOYPSHMMDG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)CC(=O)C2CC2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40549261 | |
Record name | 1,3-Dicyclopropylpropane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
30923-64-9 | |
Record name | 1,3-Dicyclopropylpropane-1,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40549261 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-dicyclopropylpropane-1,3-dione | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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